4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Jagtap et al. (2010) explored the synthesis of novel compounds, including those with structural similarities to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, for antimicrobial screening. These compounds were synthesized aiming to leverage the biodynamic properties exhibited by benzothiazoles and sulphonamide compounds, with some showing potent antimicrobial activities (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Neurological Applications
Research by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to this compound, in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study highlights the compound's utility in neurological research and its potential for investigating psychiatric and neurodegenerative diseases (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Enzyme Inhibition for Cancer Research
Congiu et al. (2015) conducted a study on benzenesulfonamide derivatives, including compounds structurally related to this compound, to investigate their inhibitory activity against carbonic anhydrase enzymes, which are relevant in cancer research. These enzymes are implicated in various physiological and pathological processes, including tumorigenesis, making the study's findings significant for therapeutic applications (Congiu, Onnis, Deplano, Balboni, Dedeoğlu, & Supuran, 2015).
Advanced Chemical Analysis Techniques
A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, showcasing the importance of such compounds in enhancing detection sensitivity and specificity in chemical analysis. This research underscores the role of structurally complex compounds like this compound in advancing analytical methodologies (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Mechanism of Action
Target of Action
It’s known that similar compounds with a piperazine moiety often interact with various neurotransmitter receptors, particularly serotonin receptors .
Mode of Action
Compounds with similar structures have been found to act as agonists at certain serotonin receptors . An agonist is a substance that initiates a physiological response when combined with a receptor.
Biochemical Pathways
Given the potential interaction with serotonin receptors, it’s plausible that this compound could influence the serotonergic pathways in the brain, which are involved in mood regulation, sleep, and other cognitive functions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it acts as a serotonin receptor agonist, it could potentially increase the activity of serotonergic neurons, leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets.
Properties
IUPAC Name |
4-fluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEODMIYVUPJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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